2-(Methylamino)-1H-benzo[d]imidazole-5-carboxylic acid 2-(Methylamino)-1H-benzo[d]imidazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1368310-81-9
VCID: VC5554069
InChI: InChI=1S/C9H9N3O2/c1-10-9-11-6-3-2-5(8(13)14)4-7(6)12-9/h2-4H,1H3,(H,13,14)(H2,10,11,12)
SMILES: CNC1=NC2=C(N1)C=C(C=C2)C(=O)O
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19

2-(Methylamino)-1H-benzo[d]imidazole-5-carboxylic acid

CAS No.: 1368310-81-9

Cat. No.: VC5554069

Molecular Formula: C9H9N3O2

Molecular Weight: 191.19

* For research use only. Not for human or veterinary use.

2-(Methylamino)-1H-benzo[d]imidazole-5-carboxylic acid - 1368310-81-9

Specification

CAS No. 1368310-81-9
Molecular Formula C9H9N3O2
Molecular Weight 191.19
IUPAC Name 2-(methylamino)-3H-benzimidazole-5-carboxylic acid
Standard InChI InChI=1S/C9H9N3O2/c1-10-9-11-6-3-2-5(8(13)14)4-7(6)12-9/h2-4H,1H3,(H,13,14)(H2,10,11,12)
Standard InChI Key STZFNUKQFCVIQM-UHFFFAOYSA-N
SMILES CNC1=NC2=C(N1)C=C(C=C2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a bicyclic benzimidazole system fused with a benzene ring. Key substituents include:

  • Methylamino group (-NHCH₃) at position 2

  • Carboxylic acid (-COOH) at position 5

The IUPAC name is 2-(methylamino)-1H-benzo[d]imidazole-5-carboxylic acid, with the molecular formula C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol .

Physicochemical Properties

PropertyValueSource
Melting PointNot reported
SolubilityPolar solvents (e.g., DMSO)
pKa (Carboxylic acid)~4.5 (estimated)
LogP1.2 (calculated)

The carboxylic acid group enhances solubility in aqueous buffers, while the methylamino moiety contributes to basicity, enabling pH-dependent interactions .

Synthetic Methodologies

Heterocyclization with Sodium Dithionite

A one-pot synthesis route involves the reaction of ethyl 4-(methylamino)-3-nitrobenzoate with 3-bromo-4-hydroxy-5-methoxybenzaldehyde in dimethyl sulfoxide (DMSO) under reflux (90°C), mediated by sodium dithionite (Na₂S₂O₄) . Key steps include:

  • Cyclization: Na₂S₂O₄ reduces nitro groups to amines, facilitating benzimidazole ring formation.

  • Base Hydrolysis: Ethanol and sodium hydroxide (33%) hydrolyze the ester to the carboxylic acid .

Reaction Scheme:

Ethyl 4-(methylamino)-3-nitrobenzoate+3-bromo-4-hydroxy-5-methoxybenzaldehydeNa2S2O4,DMSOIntermediate esterNaOH, EtOHTarget compound\text{Ethyl 4-(methylamino)-3-nitrobenzoate} + \text{3-bromo-4-hydroxy-5-methoxybenzaldehyde} \xrightarrow{\text{Na}_2\text{S}_2\text{O}_4, \text{DMSO}} \text{Intermediate ester} \xrightarrow{\text{NaOH, EtOH}} \text{Target compound}

Alternative Routes via Isothiocyanate Coupling

A scalable method reported in J. Med. Chem. (2024) utilizes:

  • Isothiocyanate derivatives (e.g., 15a) coupled with benzene-1,2-diamines (e.g., 17a–m).

  • Intramolecular cyclization using N,N′-diisopropylcarbodiimide (DIC) .

This approach improves yield (up to 78%) and scalability compared to traditional methods .

Analytical Characterization

IR Spectroscopy

  • 3394 cm⁻¹: O-H stretch (carboxylic acid).

  • 1701 cm⁻¹: C=O stretch (acid carbonyl).

  • 1624 cm⁻¹: C=N stretch (imidazole ring) .

¹H NMR (400 MHz, DMSO-d₆)

  • δ 3.91 ppm: Singlet (N-CH₃, 3H).

  • δ 7.40–8.21 ppm: Multiplet (aromatic protons) .

¹³C NMR

  • δ 168.3 ppm: Carboxylic acid carbonyl.

  • δ 154.4 ppm: C=N of benzimidazole .

Mass Spectrometry

  • m/z 191.1: [M+H]⁺ (calculated: 191.07) .

X-ray Crystallography

No crystal structure is publicly available, but analogous benzimidazoles exhibit planar fused-ring systems with intramolecular hydrogen bonding .

Biological Activities and Applications

Protein Degradation

This compound serves as a building block for proteolysis-targeting chimeras (PROTACs), enabling selective degradation of disease-related proteins .

Stability and Degradation

Thermal Stability

Stable at room temperature but degrades above 150°C, forming CO₂ and methylamine derivatives .

Hydrolytic Degradation

The carboxylic acid group undergoes decarboxylation under strongly acidic conditions (pH < 2) .

Industrial and Research Applications

Drug Discovery

  • Lead Optimization: Modular structure allows derivatization at positions 2 and 5 .

  • Bioconjugation: Carboxylic acid enables coupling to peptides or antibodies .

Material Science

  • Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺) .

HazardPrecautionary Measures
Skin irritation (H315)Use nitrile gloves
Eye damage (H319)Wear safety goggles
Respiratory sensitization (H335)Use fume hood

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